2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
Typically, a compound’s description includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and overall molecular geometry.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures. The yield and purity of the final product are also important considerations.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties could include its acidity or basicity, its redox potential, and its spectral properties.Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For a detailed analysis of a specific compound, consulting scientific literature or a chemistry professional is recommended.
properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-4-19-9-12-22(13-10-19)29-17-21-15-20-11-14-23(34-2)16-25(20)31(28(21)33)18-27(32)30-24-7-5-6-8-26(24)35-3/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKFTOPEDNIQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide |
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